1-(3-Nitrobenzoyl)-1,4-diazepane
Overview
Description
The compound “1-(3-Nitrobenzoyl)-1,4-diazepane” is a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 3-nitrobenzoyl group, which is a benzene ring with a nitro group (-NO2) and a carbonyl group (-C=O) attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving acyl chlorides and amines .Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzoyl)-1,4-diazepane is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It does so by inhibiting the activity of certain enzymes that are involved in the regulation of the cell cycle. Furthermore, it has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. Moreover, it has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-Nitrobenzoyl)-1,4-diazepane in lab experiments is its potent antitumor activity. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the major limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity against normal cells as well, which limits its potential applications in the clinic.
Future Directions
There are several future directions for the research on 1-(3-Nitrobenzoyl)-1,4-diazepane. One of the major areas of focus is the development of new analogs of this compound that exhibit improved potency and selectivity towards cancer cells. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its full potential as an anticancer agent. Furthermore, the potential applications of this compound in the treatment of other diseases, such as fungal and bacterial infections, need to be explored. Finally, the toxicity of this compound needs to be further studied to determine its safety profile in preclinical studies.
Scientific Research Applications
1-(3-Nitrobenzoyl)-1,4-diazepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has also been found to possess potent antifungal and antibacterial properties.
properties
IUPAC Name |
1,4-diazepan-1-yl-(3-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-7-2-5-13-6-8-14)10-3-1-4-11(9-10)15(17)18/h1,3-4,9,13H,2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYKWMKTCHCVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236618 | |
Record name | (Hexahydro-1H-1,4-diazepin-1-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
815650-84-1 | |
Record name | (Hexahydro-1H-1,4-diazepin-1-yl)(3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815650-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hexahydro-1H-1,4-diazepin-1-yl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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